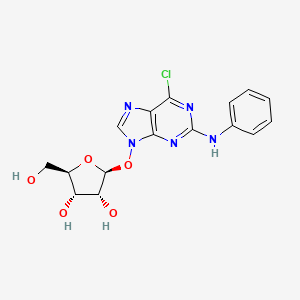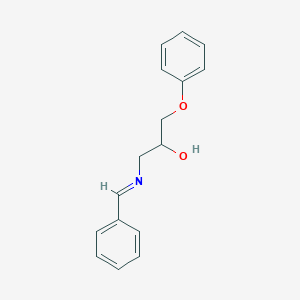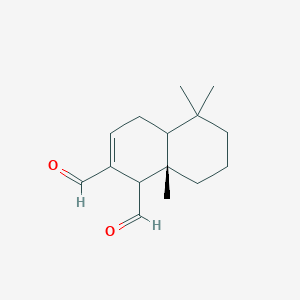![molecular formula C18H21N5O6S2 B14801657 N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid](/img/structure/B14801657.png)
N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AG2034 is a novel inhibitor of glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. This compound was designed based on the crystal structure of the glycinamide ribonucleotide formyltransferase domain of the human trifunctional enzyme. AG2034 has shown significant potential in preclinical studies as an anticancer agent due to its ability to selectively target tumor cells that rely on de novo purine biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions
AG2034 is synthesized through a series of chemical reactions involving the formation of a thienoyl-L-glutamic acid derivative. The synthetic route typically involves the following steps:
- Formation of the pyrimidino-thiazinyl intermediate.
- Coupling of the intermediate with thienoyl-L-glutamic acid.
- Purification and characterization of the final product .
Industrial Production Methods
The industrial production of AG2034 involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity of the final product. The process also involves stringent quality control measures to meet regulatory standards for pharmaceutical compounds .
化学反応の分析
Types of Reactions
AG2034 undergoes various chemical reactions, including:
Oxidation: AG2034 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in AG2034.
Substitution: AG2034 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AG2034 can lead to the formation of oxidized glycinamide ribonucleotide formyltransferase inhibitors, while reduction can yield reduced derivatives with modified biological activity .
科学的研究の応用
AG2034 has a wide range of scientific research applications, including:
Chemistry: AG2034 is used as a tool compound to study the de novo purine synthesis pathway and the role of glycinamide ribonucleotide formyltransferase in cellular metabolism
Biology: In biological research, AG2034 is employed to investigate the effects of glycinamide ribonucleotide formyltransferase inhibition on cell proliferation and survival, particularly in cancer cells
Medicine: AG2034 has shown promise as an anticancer agent in preclinical studies. .
Industry: AG2034 is used in the pharmaceutical industry for the development of new anticancer drugs and as a reference compound in drug screening assays
作用機序
AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme essential for the de novo synthesis of purines. By blocking this enzyme, AG2034 disrupts the production of purine nucleotides, which are crucial for DNA and RNA synthesis. This inhibition leads to the depletion of purine nucleotides, resulting in the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing tumor cells .
類似化合物との比較
Similar Compounds
Lometrexol: Another glycinamide ribonucleotide formyltransferase inhibitor that has been evaluated in clinical trials. .
Methotrexate: A well-known antifolate that inhibits dihydrofolate reductase, another enzyme involved in nucleotide synthesis. .
Uniqueness of AG2034
AG2034 is unique in its high affinity for the folate receptor and its ability to selectively inhibit glycinamide ribonucleotide formyltransferase. This selectivity allows AG2034 to target tumor cells with elevated de novo purine biosynthesis while sparing normal cells that rely on the salvage pathway for purine nucleotides .
特性
分子式 |
C18H21N5O6S2 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
2-[[5-[2-(2-amino-4-oxo-3,4a,6,7-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10,13H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H3,19,20,22,23,27) |
InChIキー |
OBJZIAQFEFEOHJ-UHFFFAOYSA-N |
正規SMILES |
C1C(SC2C(=O)NC(=NC2=N1)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)



![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)

![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)
![(1S,9R)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B14801626.png)
![3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14801639.png)
![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)

